6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fused heterocyclic system, combining benzimidazole and quinazoline moieties, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts.
Microwave-assisted reaction: This method significantly reduces reaction time and increases yield.
Metal-mediated reaction: Utilizing metals like palladium or nickel to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: This method enhances reaction rates and yields through ultrasonic waves.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable methods such as:
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using halogenating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: Known for its antimicrobial and antioxidant properties.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
6-(4-Ethylphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline stands out due to its unique structural features and the presence of the ethylphenyl and methyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H21N3/c1-3-16-12-14-17(15-13-16)23(2)25-19-9-5-4-8-18(19)22-24-20-10-6-7-11-21(20)26(22)23/h4-15,25H,3H2,1-2H3 |
InChI Key |
LYZAWQOOEMUJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.